1-(2-ethoxyethyl)-1H-indole-2,3-dione
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Overview
Description
1-(2-Ethoxyethyl)-1H-indole-2,3-dione is an organic compound belonging to the indole family, characterized by the presence of an indole core structure with an ethoxyethyl substituent at the nitrogen atom and a dione functionality at the 2,3-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Ethoxyethyl)-1H-indole-2,3-dione can be synthesized through several synthetic routes. One common method involves the reaction of indole-2,3-dione with 2-ethoxyethylamine under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the indole-2,3-dione, leading to the formation of the desired product.
Reaction Conditions:
Solvent: Common solvents include ethanol, methanol, or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole ring or the ethoxyethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(2-Ethoxyethyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-ethoxyethyl)-1H-indole-2,3-dione exerts its effects involves interactions with various molecular targets and pathways. The indole core can interact with biological receptors, enzymes, or DNA, leading to modulation of biological processes. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
Comparison with Similar Compounds
1-(2-Ethoxyethyl)-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
Indole-2,3-dione: Lacks the ethoxyethyl substituent, leading to different chemical and biological properties.
1-Methyl-1H-indole-2,3-dione: Contains a methyl group instead of an ethoxyethyl group, affecting its reactivity and applications.
1-(2-Hydroxyethyl)-1H-indole-2,3-dione: The hydroxyethyl group provides different solubility and reactivity compared to the ethoxyethyl group.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(2-ethoxyethyl)indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-8-7-13-10-6-4-3-5-9(10)11(14)12(13)15/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJJSGDVMAOQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2C(=O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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